![molecular formula C11H18N2O2 B14878452 4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopropyl group, an oxa (oxygen-containing) ring, and a diazaspiro (nitrogen-containing spiro) system. The molecular formula of this compound is C11H18N2O2, and it has a molecular weight of 210.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one typically involves the reaction of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: A structurally similar compound with a different substitution pattern.
9-Oxa-1,4-diazaspiro[5.5]undecan-5-one: Another spirocyclic compound with similar properties but different functional groups.
Uniqueness
4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogues .
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-11(4-1-5-12-8-11)15-7-6-13(10)9-2-3-9/h9,12H,1-8H2 |
Clé InChI |
WVKLEPROTCJUQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C(=O)N(CCO2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


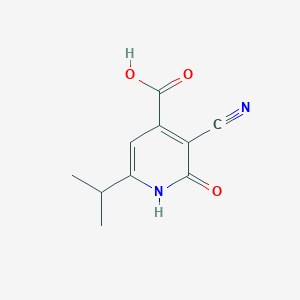
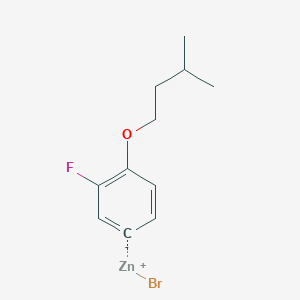
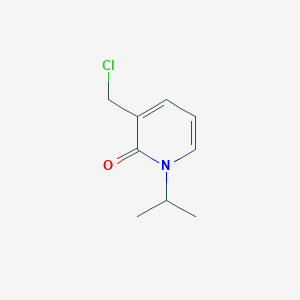
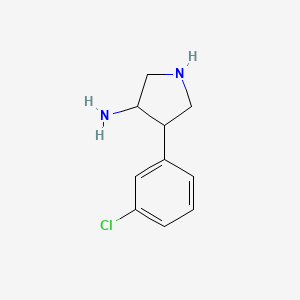

![7-(4-Chlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14878404.png)
![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
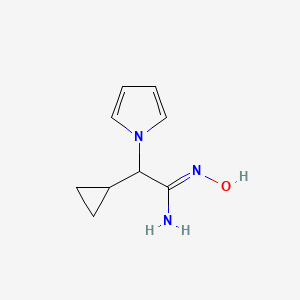

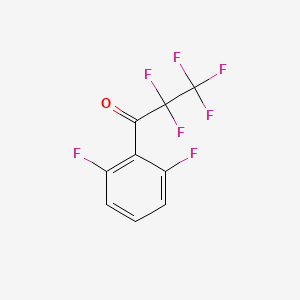
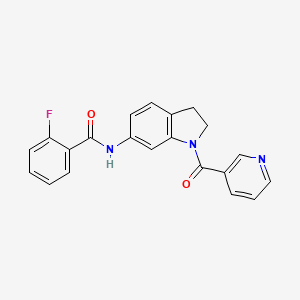
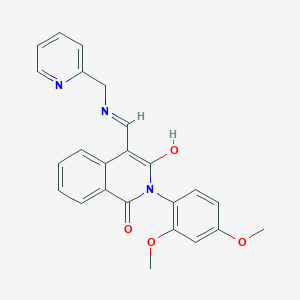
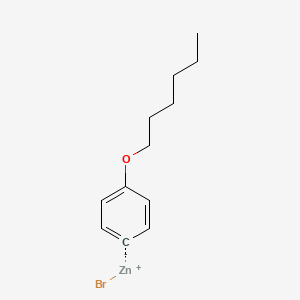
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
